2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 154705-97-2
VCID: VC21097125
InChI: InChI=1S/C7H8F3NO2/c8-7(9,10)6(12)11-3-1-4-5(2-3)13-4/h3-5H,1-2H2,(H,11,12)/t3?,4-,5+
SMILES: C1C(CC2C1O2)NC(=O)C(F)(F)F
Molecular Formula: C7H8F3NO2
Molecular Weight: 195.14 g/mol

2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide

CAS No.: 154705-97-2

Cat. No.: VC21097125

Molecular Formula: C7H8F3NO2

Molecular Weight: 195.14 g/mol

* For research use only. Not for human or veterinary use.

2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide - 154705-97-2

Specification

CAS No. 154705-97-2
Molecular Formula C7H8F3NO2
Molecular Weight 195.14 g/mol
IUPAC Name 2,2,2-trifluoro-N-[(1R,5S)-6-oxabicyclo[3.1.0]hexan-3-yl]acetamide
Standard InChI InChI=1S/C7H8F3NO2/c8-7(9,10)6(12)11-3-1-4-5(2-3)13-4/h3-5H,1-2H2,(H,11,12)/t3?,4-,5+
Standard InChI Key FDSUHRGTBJKKFW-NVGWPGHNSA-N
Isomeric SMILES C1[C@@H]2[C@@H](O2)CC1NC(=O)C(F)(F)F
SMILES C1C(CC2C1O2)NC(=O)C(F)(F)F
Canonical SMILES C1C(CC2C1O2)NC(=O)C(F)(F)F

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator